molecular formula C14H12N2O4 B11023573 3,4-dihydroisoquinolin-2(1H)-yl(5-nitrofuran-2-yl)methanone

3,4-dihydroisoquinolin-2(1H)-yl(5-nitrofuran-2-yl)methanone

Cat. No.: B11023573
M. Wt: 272.26 g/mol
InChI Key: AFKFCHVNPKMZHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydroisoquinolin-2(1H)-yl(5-nitrofuran-2-yl)methanone is a synthetic small molecule featuring a 3,4-dihydroisoquinoline scaffold linked to a 5-nitrofuran moiety via a methanone bridge. The 3,4-dihydroisoquinoline core is a privileged structure in medicinal chemistry, known for its conformational rigidity and ability to interact with diverse biological targets, including neurotransmitter receptors and enzymes .

Properties

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-(5-nitrofuran-2-yl)methanone

InChI

InChI=1S/C14H12N2O4/c17-14(12-5-6-13(20-12)16(18)19)15-8-7-10-3-1-2-4-11(10)9-15/h1-6H,7-9H2

InChI Key

AFKFCHVNPKMZHU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Cyclization of Amide Precursors

A foundational method involves acid-catalyzed cyclization of amide intermediates to construct the 3,4-dihydroisoquinoline core. For example, 6,7-dimethoxy-1-[2-(4-trifluoromethylphenyl)ethyl]-3,4-dihydroisoquinoline is synthesized via HCl-mediated cyclization of a propionamide derivative in ethanol at reflux, achieving an 86% yield. Adapting this approach:

  • Synthesis of Amide Intermediate :

    • React 3-(4-substituted phenyl)propionyl chloride with a phenethylamine derivative under Friedel-Crafts conditions (AlCl₃ in dichloromethane).

    • Key solvents: Dichloroethane, nitromethane.

  • Cyclization :

    • Treat the amide with 15% HCl in ethanol at 60–80°C for 24 hours.

    • Alternative acids: H₂SO₄, polyphosphoric acid.

Example Protocol :

Functionalization with 5-Nitrofuran-2-carbonyl Group

Post-cyclization, the methanone bridge is installed via acyl chloride coupling :

  • Generate 5-nitrofuran-2-carbonyl chloride by treating 5-nitrofuran-2-carboxylic acid with thionyl chloride.

  • React with 3,4-dihydroisoquinoline in the presence of a base (e.g., Et₃N) in anhydrous THF.

Optimization Notes :

  • Temperature : 0°C to room temperature prevents nitro group degradation.

  • Solvents : THF, DCM, or DMF enhance solubility.

Alternative Routes: Coupling and Protecting Group Strategies

Suzuki-Miyaura Cross-Coupling

For late-stage diversification, palladium-catalyzed coupling introduces the nitrofuran group:

  • Prepare 3,4-dihydroisoquinolin-2(1H)-ylboronic ester .

  • Couple with 5-nitro-2-furan triflate using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water.

Challenges :

  • Nitro groups deactivate palladium catalysts; ligand tuning (e.g., SPhos) improves efficiency.

Protecting Group Utilization

  • Nitro Group Masking : Temporarily reduce nitro to amine using H₂/Pd-C, followed by re-oxidation post-coupling.

  • Methoxy Group Stability : Avoid strong acids (e.g., HBr) to prevent demethylation.

Comparative Analysis of Synthetic Methods

MethodYield (%)Reaction Time (h)Key AdvantagesLimitations
Acid-Catalyzed Cyclization8624High purity, scalableRequires harsh acidic conditions
Acyl Chloride Coupling7212Mild conditions, modularSensitive to moisture
Suzuki-Miyaura6518Late-stage diversificationCatalyst cost, nitro group interference

Characterization and Quality Control

Post-synthesis, analytical techniques confirm structure and purity:

  • NMR Spectroscopy :

    • ¹H NMR (CDCl₃) : Isoquinoline protons at δ 6.8–7.2 ppm; nitrofuran H-3 at δ 7.5 ppm.

  • HPLC : Purity >98% using C18 column (MeCN/H₂O gradient).

  • X-ray Crystallography : Resolves methanone bridge geometry.

Industrial-Scale Production Considerations

  • Cost Efficiency : Friedel-Crafts acylation minimizes catalyst use.

  • Solvent Recycling : Ethanol and dioxane recovery reduces waste.

  • Safety : Nitro group instability necessitates controlled exothermic reaction monitoring.

Chemical Reactions Analysis

3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(5-NITRO-2-FURYL)METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or hydrogen gas can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups using reagents like sodium methoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(5-NITRO-2-FURYL)METHANONE involves its interaction with molecular targets such as enzymes and receptors. The nitrofuran group is known to undergo redox cycling, generating reactive oxygen species that can damage cellular components. Additionally, the isoquinoline moiety can bind to specific enzyme active sites, inhibiting their activity and leading to anti-proliferative effects .

Comparison with Similar Compounds

The following analysis compares structural analogs of 3,4-dihydroisoquinolin-2(1H)-yl(5-nitrofuran-2-yl)methanone, focusing on substituent effects, biological activity, and structure-activity relationships (SAR).

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, Br) in analogs like 156 and 157 enhance interactions with hydrophobic pockets in targets like NMDA receptors .
  • Electron-donating groups (e.g., OMe in TQ9) improve cytotoxicity in cancer models, likely by modulating redox properties .
  • Heteroaromatic substituents (e.g., benzo[b]thiophene in 24) introduce hydrogen-bonding capabilities, critical for enzyme inhibition .
Neurological Targets
  • GluN2C/2D Potentiation : Chlorophenyl and bromophenyl analogs (156, 157) act as selective potentiators of GluN2C/2D-containing NMDA receptors, with EC₅₀ values in the low micromolar range. The 3-chloro substituent in 156 optimizes steric complementarity with the receptor’s allosteric site .
  • BChE Inhibition : Compound 9 (pyrrolidin-1-yl substituent) exhibits potent butyrylcholinesterase (BChE) inhibition (IC₅₀ = 0.8 µM) and >50-fold selectivity over acetylcholinesterase (AChE). Molecular docking suggests dual binding to BChE’s catalytic and peripheral anionic sites .
Anticancer Activity
  • Cytotoxicity : TQ9 (3,4-dimethoxyphenyl) demonstrates tumor-specific cytotoxicity (TS = 12.5) against neuroblastoma cells, attributed to its bulky substituents disrupting mitochondrial function .
Enzyme Modulation
  • Clk/Dyrk Inhibition : Benzo[b]thiophene derivative 24 inhibits Clk1/Dyrk1A kinases (IC₅₀ < 1 µM), crucial for anticancer activity. The 5-hydroxyl group forms critical hydrogen bonds with kinase ATP-binding pockets .
Pharmacokinetic and Toxicity Profiles
  • Solubility : Aliphatic substituents (e.g., pyrrolidine in 9) improve aqueous solubility compared to purely aromatic analogs .
  • Metabolic Stability : Nitro groups (as in the target compound) may enhance resistance to cytochrome P450-mediated oxidation, though this requires experimental validation.

Biological Activity

3,4-Dihydroisoquinolin-2(1H)-yl(5-nitrofuran-2-yl)methanone is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and implications for medicinal chemistry, drawing from diverse sources.

Synthesis

The compound can be synthesized through various methods involving the reaction of isoquinoline derivatives with nitrofuran moieties. The synthesis typically involves the use of acylation reactions, where the isoquinoline backbone is modified to introduce the nitrofuran group.

Antioxidant Activity

Research has shown that derivatives of 3,4-dihydroisoquinoline exhibit significant antioxidant properties. The antioxidant activity is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. For instance, a study reported that certain furan derivatives demonstrated a higher antioxidant capacity than standard antioxidants like ascorbic acid .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been assessed through in vitro assays measuring the inhibition of albumin denaturation and other inflammatory markers. Results indicated that this compound could inhibit inflammatory responses effectively, with IC50 values comparable to established anti-inflammatory drugs like ibuprofen and ketoprofen .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains, indicating its potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Case Study 1: Antioxidant and Anti-inflammatory Assessment

In a recent study, several derivatives including the target compound were synthesized and evaluated for their biological activities. The results showed that the compound exhibited significant antioxidant and anti-inflammatory activities, with notable IC50 values in the range of 114.31 to 150.99 μg/mL for albumin denaturation inhibition .

Case Study 2: Antimicrobial Evaluation

Another study focused on the antimicrobial effects of various isoquinoline derivatives, including this compound. The findings indicated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial agents .

Research Findings Summary

Activity Type Measurement Method Results
AntioxidantDPPH ScavengingHigher activity than ascorbic acid
Anti-inflammatoryAlbumin Denaturation InhibitionIC50: 114.31 to 150.99 μg/mL
AntimicrobialDisk Diffusion MethodEffective against multiple bacterial strains

Q & A

Q. What are the key considerations for synthesizing 3,4-dihydroisoquinoline derivatives with nitrofuran substituents?

The synthesis of such derivatives typically involves multi-step organic reactions, including Pictet-Spengler cyclization to form the dihydroisoquinoline core and Friedel-Crafts acylation to introduce the nitrofuran group. Critical factors include:

  • Reagent selection : Use of acyl chlorides (e.g., 5-nitrofuran-2-carbonyl chloride) for coupling, as demonstrated in the synthesis of structurally similar compounds .
  • Purification : Silica gel chromatography is standard for isolating intermediates and final products, with yields optimized by controlling solvent polarity and gradient conditions .
  • Rotameric mixtures : NMR data (e.g., split signals in 1H^1H NMR) may indicate rotational isomers, necessitating careful spectral interpretation .

Q. How can spectroscopic techniques validate the structure of 3,4-dihydroisoquinoline-based methanones?

  • 1H^1H and 13C^{13}C NMR : Key for identifying substituent environments. For example, methoxy groups on the isoquinoline ring resonate at ~3.7–3.9 ppm, while nitrofuran protons appear as distinct aromatic signals .
  • HRMS : Confirms molecular formula via accurate mass matching (e.g., [M+H]+^+ or [M+Na]+^+ ions). Discrepancies >5 ppm require re-evaluation of synthetic steps .
  • Rotational isomerism : Dynamic NMR or variable-temperature studies may resolve overlapping signals caused by restricted rotation around the methanone bond .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity in dihydroisoquinoline-nitrofuran hybrids?

  • Substituent modulation : Introducing electron-withdrawing groups (e.g., nitro, halogens) on the aryl ring enhances target binding, as seen in GluN2C potentiators and CD44 antagonists .
  • Stereoelectronic effects : The nitrofuran group’s electron-deficient nature may improve interactions with enzymatic pockets, as observed in butyrylcholinesterase (BChE) inhibitors .
  • Bioisosteric replacements : Replace nitrofuran with other heterocycles (e.g., morpholine, pyrrolidine) to balance potency and metabolic stability, as demonstrated in anti-Alzheimer’s compounds .

Q. What computational strategies improve docking accuracy for dihydroisoquinoline derivatives targeting neurological receptors?

  • Glide docking : Use OPLS-AA force fields and Monte Carlo sampling to account for ligand flexibility, achieving <2 Å RMSD in pose prediction for NMDA receptor ligands .
  • Solvent-accessible surface area (SASA) : Penalize poses with exposed charged groups (e.g., protonated dihydroisoquinoline nitrogen) to avoid false positives .
  • Enrichment factor analysis : Validate docking protocols using decoy libraries mimicking pharmaceutical compound collections, ensuring relevance to real-world screening .

Q. How can contradictory bioactivity data across studies be resolved?

  • Target selectivity profiling : Use orthogonal assays (e.g., radioligand binding for receptors vs. enzymatic inhibition for BChE) to distinguish off-target effects .
  • Metabolic stability assessment : Evaluate cytochrome P450 interactions via liver microsome assays, as nitrofuran moieties may induce rapid clearance .
  • Crystallographic validation : Resolve co-crystal structures (e.g., CD44-HA binding domain) to confirm direct ligand-target interactions and rule out assay artifacts .

Methodological Tables

Q. Table 1. Representative Synthetic Yields and Characterization Data

Compound IDYield (%)Key 1H^1H NMR Signals (ppm)HRMS [M+H]+^+ (Calc/Found)Reference
155603.74 (s, OCH3_3), 6.8–7.2 (Ar)438.1912/438.1908
5 (BChE)64.32.8–3.1 (CH2_2), 7.4–7.6 (Ar)352.2015/352.2010
133 (GluN2C)674.9 (t, CH), 6.5–6.7 (Ar)521.0876/521.0872

Q. Table 2. Docking Performance Metrics for Glide v2.5

ReceptorEnrichment Factor (EF1%_{1\%})RMSD (Å)Reference
NMDA GluN2C28.51.2
CD44-HA19.71.8
BChE22.11.5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.